molecular formula C11H10F3N3 B8386469 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

Cat. No. B8386469
M. Wt: 241.21 g/mol
InChI Key: QDRCHOTURIMJHZ-UHFFFAOYSA-N
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Patent
US08859553B2

Procedure details

4-Methyl-1-(2-(trifluoromethyl)-4-nitrophenyl)-1H-imidazole (1.1 g, 4.1 mmol) was suspended in 50 mL of anhydrous ethanol. The mixture was hydrogenated with 0.11 g of 10% Pd—C at 40 psi for 3 hrs. Then Pd—C was removed by filtration. The filtrate was evaporated to give the title compound 1.0 g as a yellow solid (102.0%). 1H NMR (300 MHz, CDCl3) δ: 7.42 (1H, s), 7.08-7.11 (1H, d, J=8.4 Hz), 6.99 (1H, d, J=2.4 Hz), 6.80-6.84 (1H, dd, J=2.1 and 8.4 Hz), 6.74 (1H, s), 4.14 (2H, brs), 2.27 (3H, s). LCMS: m/z [M+H]+ 242.0957.
Name
4-Methyl-1-(2-(trifluoromethyl)-4-nitrophenyl)-1H-imidazole
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Yield
102%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=2[C:16]([F:19])([F:18])[F:17])[CH:6]=1>C(O)C.[Pd]>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=2[C:16]([F:19])([F:17])[F:18])[CH:6]=1

Inputs

Step One
Name
4-Methyl-1-(2-(trifluoromethyl)-4-nitrophenyl)-1H-imidazole
Quantity
1.1 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then Pd—C was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN(C1)C1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.